Dipropyl malonate

Lipophilicity LogP Partition Coefficient

Dipropyl malonate (CAS 1117-19-7) is a diester of malonic acid, characterized by its two n-propyl ester groups. It presents as a clear, colorless liquid with a boiling point of 229°C, a density of 1.01, and a melting point of -77°C.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 1117-19-7
Cat. No. B072706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyl malonate
CAS1117-19-7
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCCOC(=O)CC(=O)OCCC
InChIInChI=1S/C9H16O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-7H2,1-2H3
InChIKeyLWIWFCDNJNZEKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipropyl Malonate (CAS 1117-19-7): Physical Properties and Chemical Class for Procurement


Dipropyl malonate (CAS 1117-19-7) is a diester of malonic acid, characterized by its two n-propyl ester groups. It presents as a clear, colorless liquid with a boiling point of 229°C, a density of 1.01, and a melting point of -77°C . Its unique structure provides specific physicochemical properties that distinguish it from other malonate esters, making it a valuable intermediate in the synthesis of specific pharmaceuticals, agrochemicals, and fine chemicals .

Why Substituting Dipropyl Malonate (CAS 1117-19-7) with Generic Malonates Risks Process Failure


Dipropyl malonate cannot be directly substituted with other common malonates like diethyl or dimethyl malonate without significant risk to process outcomes. The length of the alkyl chain directly influences key properties such as lipophilicity, boiling point, and solubility [1]. For instance, the higher logP of dipropyl malonate compared to diethyl malonate indicates a greater affinity for non-polar phases, which can drastically alter reaction kinetics, phase transfer efficiency, and product partitioning in multi-step syntheses . Similarly, its higher boiling point compared to shorter-chain analogs affects distillation parameters and recovery yields [1] . Overlooking these quantifiable differences can lead to suboptimal reaction rates, challenging purifications, and lower overall yields.

Quantitative Differentiation: Dipropyl Malonate vs. Key Analogs


Lipophilicity and Partitioning: LogP Advantage Over Diethyl Malonate

Dipropyl malonate exhibits significantly higher lipophilicity than diethyl malonate, as measured by the octanol-water partition coefficient (LogP). The target compound has a measured LogP of 1.28, compared to 0.50-0.70 for diethyl malonate . This difference of over 0.5 LogP units is substantial, indicating that dipropyl malonate is more than three times as likely to partition into a non-polar (organic) phase than its diethyl counterpart at equilibrium .

Lipophilicity LogP Partition Coefficient Drug Design

Volatility and Distillation: Boiling Point Comparison with Short-Chain Analogs

The boiling point of dipropyl malonate is significantly higher than that of shorter-chain malonates, a direct consequence of increased molecular weight and van der Waals forces. The target compound boils at 229°C, which is 30°C higher than diethyl malonate (199°C) and approximately 49°C higher than dimethyl malonate (180-181°C) . This higher boiling point necessitates adjustments in distillation parameters but also implies lower volatility and vapor pressure at a given temperature.

Boiling Point Distillation Volatility Process Chemistry

Physical State and Density: Intermediate Position Among Dialkyl Malonates

Dipropyl malonate occupies an intermediate position in terms of density within the homologous series of dialkyl malonates. Its density of 1.01 g/mL is lower than that of dimethyl malonate (1.156 g/mL) and diethyl malonate (1.055 g/mL), but higher than that of the longer-chain dibutyl malonate (0.98-0.99 g/mL) and diisopropyl malonate (0.991 g/mL) [1] . This reflects the balance between molecular mass and steric bulk of the propyl groups.

Density Physical State Formulation

Lower Vapor Pressure: A Quantifiable Advantage in Process Safety and Handling

Dipropyl malonate demonstrates a substantially lower vapor pressure compared to shorter-chain malonates, a direct consequence of its higher molecular weight and stronger intermolecular forces. The vapor pressure of dipropyl malonate is 0.0712 mmHg at 25°C . This is significantly lower than that of dimethyl malonate, which has a vapor pressure of approximately 1.1 mmHg at the same temperature . This means dimethyl malonate is roughly 15 times more volatile than dipropyl malonate.

Vapor Pressure Volatility Process Safety

Valproic Acid Synthesis: Dipropyl Malonate as a Direct Precursor

A key, application-specific differentiator for dipropyl malonate is its role as a direct precursor in the synthesis of valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug. A patented process describes the synthesis of valproic acid from 2,2-dipropylmalonic acid, which is itself derived from dipropyl malonate [1]. While other malonates can be used, the dipropyl ester is advantageous as it already contains the necessary propyl groups for the final API, thereby reducing the number of synthetic steps and improving atom economy compared to using diethyl malonate, which would require additional alkylation steps [1] [2].

Valproic Acid Antiepileptic API Intermediate

Best-Fit Application Scenarios for Dipropyl Malonate (CAS 1117-19-7) Based on Quantitative Differentiation


Synthesis of Valproic Acid and Related Antiepileptic APIs

As established in Section 3, dipropyl malonate serves as a direct precursor to valproic acid, a key antiepileptic drug . This application scenario is optimal for pharmaceutical manufacturers and CROs developing or scaling up processes for valproate-based drugs. The use of dipropyl malonate, which already contains the required n-propyl groups, can streamline the synthetic route by bypassing alkylation steps required when starting from diethyl malonate. This can lead to higher overall yields and reduced process mass intensity, making it a strategically superior starting material for this specific API family .

Medicinal Chemistry Campaigns Targeting Increased Lipophilicity

The significantly higher LogP of dipropyl malonate (1.28) compared to diethyl malonate (0.50-0.70) makes it a strategically important building block in medicinal chemistry when increased lipophilicity is a desired molecular property . Researchers aiming to improve membrane permeability, enhance binding to hydrophobic protein pockets, or alter ADME (absorption, distribution, metabolism, excretion) profiles can incorporate dipropyl malonate as a core fragment. This allows for the synthesis of analogs with predictably higher LogP values, a quantifiable advantage in early-stage drug discovery .

High-Temperature or Low-Volatility Organic Transformations

The higher boiling point (229°C) and lower vapor pressure (0.0712 mmHg) of dipropyl malonate relative to its shorter-chain analogs make it the preferred choice for reactions requiring elevated temperatures or for processes where minimizing evaporative solvent loss is critical. In academic or industrial settings, this translates to safer handling, reduced fume hood emissions, and less compound lost to evaporation during prolonged heating, leading to more consistent yields and improved process safety .

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